molecular formula C18H13FN2O4 B4622293 5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4622293
M. Wt: 340.3 g/mol
InChI Key: CMZRYOXTVCHQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions aiming to introduce functional groups that contribute to their biological activities. For instance, Raić-Malić et al. (2000) described the synthesis of new pyrimidine derivatives by condensing uracil derivatives with ascorbic acid derivatives, showing significant antitumor activities (Raić-Malić et al., 2000). Eleev et al. (2015) reported the synthesis of fluorocontaining pyrazolo[3,4-d]pyrimidines, indicating the versatility of pyrimidine synthesis strategies (Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their chemical and biological properties. ElMarrouni and Heras (2015) demonstrated the use of the p-benzyloxybenzyloxy group as a masking group in the synthesis of new unnatural amino acids, emphasizing the importance of molecular structure in synthetic strategies (ElMarrouni & Heras, 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse and can lead to a wide range of chemical properties. Grivsky et al. (1980) described the synthesis of a potent inhibitor of dihydrofolate reductase, showcasing the chemical reactivity of pyrimidine derivatives (Grivsky et al., 1980).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Mendigalieva et al. (2022) investigated the spectral-luminescent properties of benzylidene pyrimidine derivatives, revealing the impact of molecular modifications on their physical properties (Mendigalieva et al., 2022).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity and stability, are crucial for their biological activities. Quiroga et al. (1997) explored the synthesis of pyrido[2,3-d]pyrimidinones, highlighting the chemical versatility of pyrimidine rings (Quiroga et al., 1997).

Scientific Research Applications

AGAT Inhibition and Cytotoxicity Potentiation

One study focused on the inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT) and the potentiation of the cytotoxicity of chloroethylnitrosourea by derivatives and analogues of pyrimidine, including structures similar to the target compound. These compounds demonstrated significant abilities to inhibit AGAT, suggesting their potential in enhancing the efficacy of alkylating agents in cancer therapy (Terashima & Kohda, 1998).

Biological Activity Against Larvae

Another research effort synthesized derivatives of pyrimidine linked with morpholinophenyl groups, showing significant larvicidal activity against third instar larvae. This study highlights the potential use of such compounds in pest control applications (Gorle et al., 2016).

Antitumor Activities

A synthesis and evaluation of new pyrimidine derivatives of L-ascorbic acid derivatives were conducted, showing significant antitumor activities against various cancer cell lines. These findings open pathways for the development of new anticancer agents (Raić-Malić et al., 2000).

Analgesic Properties

Research on the modification of the pyridine moiety of pyrido[1,2-a]pyrimidine molecules demonstrated enhanced analgesic properties, suggesting the potential therapeutic application of these compounds in pain management (Ukrainets et al., 2015).

Aggregation-Induced Emission

A study on 5-(benzylidene)pyrimidine-2,4,6-triones explored their spectral-luminescent properties, revealing aggregation-induced emission characteristics. These compounds could be used as fluorescent probes in various analytical and diagnostic applications (Mendigalieva et al., 2022).

Antimicrobial Analogs

Fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-13-6-4-11(5-7-13)10-25-14-3-1-2-12(8-14)9-15-16(22)20-18(24)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZRYOXTVCHQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.